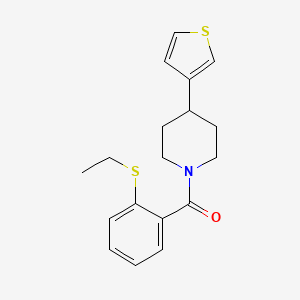

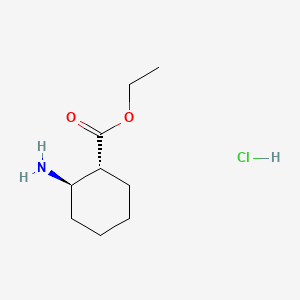

(1H-indol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

Studies on compounds with similar structural motifs have focused on their synthesis and structural characterization. For example, the methylation of related compounds has been achieved via metalation with potassium tert-butanolate, followed by a metathesis reaction, yielding compounds with distinct dihedral angles between their pyridyl and pyridinoyl rings. Such structural characterizations lay the groundwork for further exploration of their applications in various fields (Kloubert et al., 2012).

Biological Screening and Pharmacological Studies

Other research efforts have been aimed at evaluating the biological activities of related compounds. Organotin(IV) complexes derived from related structures have been synthesized and characterized, showing potential antibacterial activities, suggesting their utility as drug candidates (Singh, Singh, & Bhanuka, 2016). Furthermore, indole-containing analogs have been synthesized and tested for their anti-cancer activities, with promising cytotoxic effects against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Khalilullah et al., 2022).

Theoretical Studies and Molecular Docking

Theoretical calculations and molecular docking studies have also been utilized to understand the interaction mechanisms and potential biological targets of related compounds. For instance, DFT studies have been conducted to evaluate the vibrational and electronic properties of bis-indolic derivatives, providing insights into their spectroscopic profiles and electronic properties (Al-Wabli et al., 2017).

Environmental and Toxicological Investigations

Environmental studies have assessed the presence and effects of related synthetic cannabinoids in wastewater, offering a perspective on the environmental impact and the potential risks associated with these compounds (Borova et al., 2015).

作用機序

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Azetidines, on the other hand, have been used in the construction of spirocyclic compounds, which have shown promising biological activity .

Mode of Action

The mode of action of indole and azetidine derivatives can vary widely depending on the specific compound. For instance, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Azetidines, particularly spirocyclic β-lactams, have been used in antibiotics and have shown a variety of activities .

Biochemical Pathways

The biochemical pathways affected by indole and azetidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the corresponding biochemical pathways .

Pharmacokinetics

The ADME properties of indole and azetidine derivatives can vary widely depending on the specific compound. Factors such as the compound’s structure, the presence of functional groups, and its lipophilicity can all influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of indole and azetidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the corresponding cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of indole and azetidine derivatives .

特性

IUPAC Name |

1H-indol-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(15-9-19-16-6-2-1-5-14(15)16)20-10-13(11-20)22-12-4-3-7-18-8-12/h1-9,13,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUUTFCPDRSJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)

![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)

![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)